

Physicochemical Properties of *beta*-L-Xylofuranose: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *beta*-L-Xylofuranose

Cat. No.: B12887593

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of ***beta*-L-Xylofuranose**. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document summarizes key quantitative data in a structured format, outlines general experimental protocols for property determination, and includes a visualization of a typical experimental workflow for carbohydrate characterization.

Core Physicochemical Properties

***beta*-L-Xylofuranose** is a monosaccharide with the molecular formula C5H10O5.^{[1][2][3]} Its molar mass is approximately 150.13 g/mol.^{[1][2][3]} In its solid state, it appears as a white to off-white crystalline powder.

The following table summarizes the key quantitative physicochemical properties of ***beta*-L-Xylofuranose**:

Property	Value	Source
Molecular Formula	C5H10O5	[1] [2] [3]
Molar Mass	150.13 g/mol	[1] [2] [3]
CAS Number	41546-29-6	[2]
Physical State	Solid, crystalline powder	
Melting Point	158-161 °C	[1]
Boiling Point	375.36 °C at 760 mmHg	[1]
Specific Rotation $[\alpha]D$	+173° (6 min), +105.1° (22 hrs, c=3 in water)	[1]
Water Solubility	Soluble	[1]
Solubility in other solvents	Soluble in glycerin; Insoluble in ethanol and ether	[1]
Predicted pKa	12.46 ± 0.20	[1]

Experimental Protocols for Physicochemical Property Determination

While specific experimental records for **beta-L-Xylofuranose** are not readily available, the following are detailed general methodologies for determining the key physicochemical properties of carbohydrates.

Melting Point Determination

The melting point of a crystalline solid like **beta-L-Xylofuranose** is a crucial indicator of its purity. A common method for its determination is the capillary tube method using a melting point apparatus.

Methodology:

- Sample Preparation: A small amount of the dry, powdered **beta-L-Xylofuranose** is packed into a capillary tube, which is sealed at one end.

- Apparatus Setup: The capillary tube is placed in a heating block or an oil bath within a melting point apparatus, adjacent to a calibrated thermometer.
- Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting. This range is reported as the melting point.

Solubility Determination

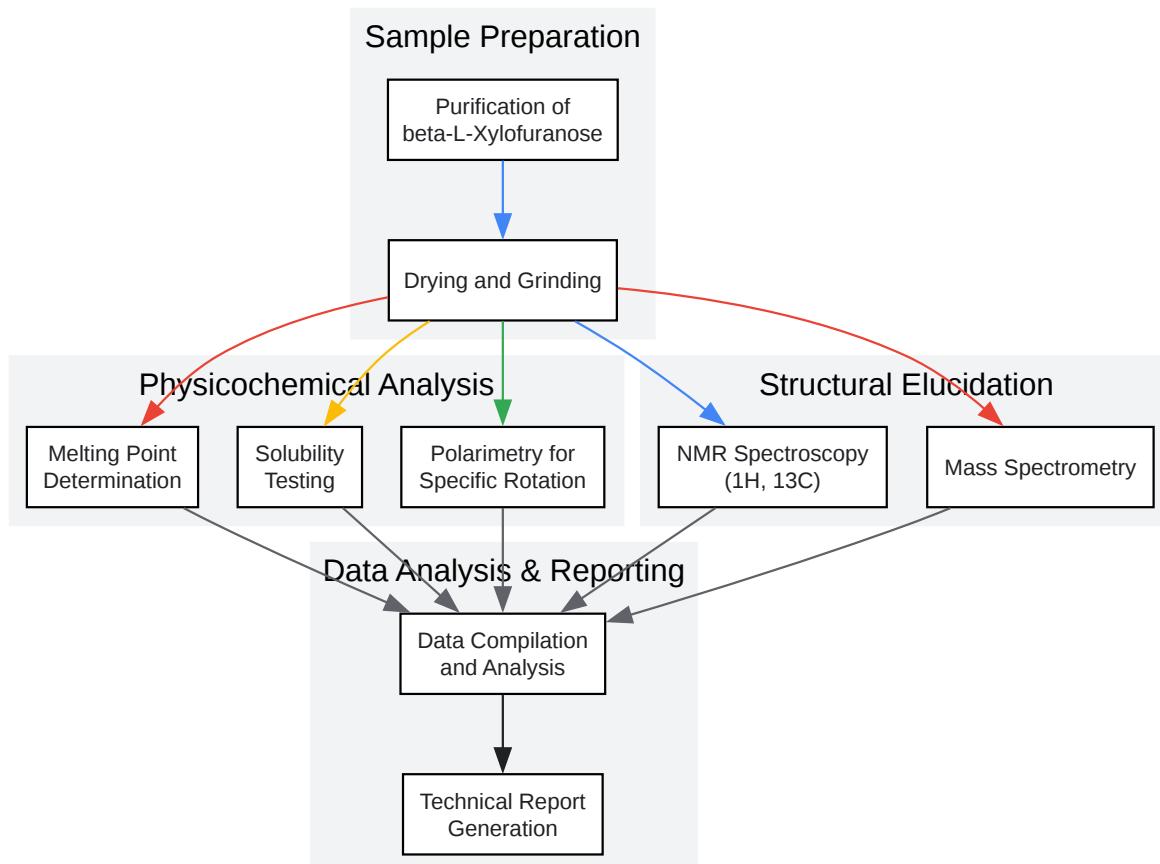
The solubility of a carbohydrate is determined by its ability to form hydrogen bonds with the solvent.

Methodology:

- Sample Preparation: A known mass of **beta-L-Xylofuranose** is added to a specific volume of the solvent (e.g., water, ethanol) at a constant temperature.
- Equilibration: The mixture is agitated (e.g., stirred or shaken) for a sufficient period to ensure that equilibrium is reached.
- Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
- Quantification: The concentration of the dissolved **beta-L-Xylofuranose** in the saturated solution is determined. This can be done by evaporating the solvent from a known volume of the filtrate and weighing the residue, or by using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Specific Rotation Measurement (Polarimetry)

Optical rotation is a characteristic property of chiral molecules like **beta-L-Xylofuranose**. The specific rotation is a standardized measure of this property.


Methodology:

- Solution Preparation: A solution of **beta-L-Xylofuranose** of a known concentration is prepared in a suitable solvent, typically water.
- Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent). The light source is typically a sodium D-line (589 nm).
- Measurement: The prepared solution is placed in a polarimeter cell of a known path length (in decimeters). The observed optical rotation (α) is measured.
- Calculation: The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ where:
 - α is the observed rotation in degrees.
 - l is the path length of the cell in decimeters.
 - c is the concentration of the solution in g/mL.

Experimental Workflow for Carbohydrate Characterization

The following diagram illustrates a general workflow for the physicochemical characterization of a carbohydrate such as **beta-L-Xylofuranose**.

General Experimental Workflow for Carbohydrate Characterization

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the general experimental workflow for the physicochemical characterization of a carbohydrate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. GSRS [precision.fda.gov]
- 3. beta-L-Xylofuranose | C5H10O5 | CID 12182421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of beta-L-Xylofuranose: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12887593#what-are-the-physicochemical-properties-of-beta-l-xylofuranose>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com